N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Description

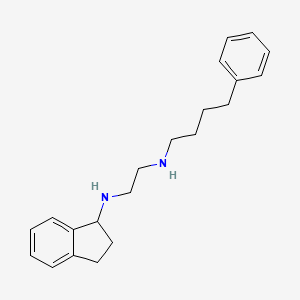

N¹-(2,3-Dihydro-1H-inden-1-yl)-N²-(4-phenylbutyl)ethane-1,2-diamine is a synthetic ethane-1,2-diamine derivative with two distinct substituents: a bicyclic 2,3-dihydro-1H-inden-1-yl group at the N¹ position and a lipophilic 4-phenylbutyl group at the N² position. The compound’s structure combines aromatic and aliphatic features, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

CAS No. |

627526-23-2 |

|---|---|

Molecular Formula |

C21H28N2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

N'-(2,3-dihydro-1H-inden-1-yl)-N-(4-phenylbutyl)ethane-1,2-diamine |

InChI |

InChI=1S/C21H28N2/c1-2-8-18(9-3-1)10-6-7-15-22-16-17-23-21-14-13-19-11-4-5-12-20(19)21/h1-5,8-9,11-12,21-23H,6-7,10,13-17H2 |

InChI Key |

OCUMKDJUBWPIHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCCNCCCCC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structural features, which include an indane moiety and a phenylbutyl group. These structural characteristics may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 282.42 g/mol |

| LogP | 4.5 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects . In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the upregulation of antioxidant enzymes and the inhibition of apoptotic pathways.

Cardiovascular Effects

Preliminary studies suggest potential cardiovascular benefits as well. The compound has been shown to improve endothelial function in animal models, possibly through the enhancement of nitric oxide production and reduction of inflammation.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling.

- Antioxidant Activity : It promotes the expression of genes related to oxidative stress response.

- Modulation of Cell Cycle : It affects various checkpoints in the cell cycle leading to cell cycle arrest in cancer cells.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with IC50 values around 10 µM, showing promise as a potential therapeutic agent.

Case Study 2: Neuroprotection in Animal Models

In a rat model of neurodegeneration induced by glutamate toxicity, administration of the compound reduced neuronal loss by approximately 40%, highlighting its protective role against excitotoxic damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-diamine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Analysis and Physicochemical Properties

Research Findings and Implications

- Structural Diversity : Modifications at N¹ and N² positions allow tuning of drug-like properties, as seen in the contrast between the rigid indenyl (target compound) and flexible 4-phenylbutyl groups () .

- Unmet Needs : Direct pharmacological data for the target compound are lacking, warranting further studies on its bioactivity and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.